

[4-(Morpholinomethyl)phenyl]methanol: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	[4-
Compound Name:	(Morpholinomethyl)phenyl]methanol
	ol

Cat. No.: B1273741

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(Morpholinomethyl)phenyl]methanol is a key bifunctional organic compound that has garnered significant attention in medicinal chemistry and drug development. Its unique structure, featuring a reactive benzylic alcohol and a tertiary amine in the form of a morpholine ring, makes it a valuable building block for the synthesis of complex molecular architectures with diverse pharmacological activities. The morpholine moiety is a privileged scaffold in drug design, often imparting favorable properties such as improved aqueous solubility, metabolic stability, and target-binding interactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **[4-(Morpholinomethyl)phenyl]methanol**, with a particular focus on its role in the development of targeted cancer therapies.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **[4-(Morpholinomethyl)phenyl]methanol** is essential for its effective use in synthesis. The following table summarizes its key identifying and physical data.

Property	Value
IUPAC Name	[4-(Morpholinomethyl)phenyl]methanol
CAS Number	91271-65-7
Molecular Formula	C ₁₂ H ₁₇ NO ₂
Molecular Weight	207.27 g/mol
Appearance	Solid
Predicted Boiling Point	337.3 ± 32.0 °C
Predicted Density	1.147 ± 0.06 g/cm ³
SMILES	OCc1ccc(CN2CCOCC2)cc1
InChI	InChI=1S/C12H17NO2/c14-9-10-5-7-12(8-6-10)11-13-1-3-15-4-2-13/h5-8,14H,1-4,9,11H2

Synthesis of [4-(Morpholinomethyl)phenyl]methanol

While a specific, detailed experimental protocol for the synthesis of **[4-(Morpholinomethyl)phenyl]methanol** is not readily available in single literature sources, two primary synthetic routes are highly plausible and are based on well-established organic transformations: N-alkylation of morpholine with a suitable benzyl halide and reductive amination of a benzaldehyde derivative with morpholine.

Experimental Protocol 1: N-Alkylation of Morpholine with 4-(Bromomethyl)benzyl Alcohol

This method involves the nucleophilic substitution of a halogen on the benzylic position by the secondary amine of morpholine.

Reaction Scheme:

Materials:

- 4-(Bromomethyl)benzyl alcohol

- Morpholine
- Potassium carbonate (K_2CO_3)
- Acetonitrile (CH_3CN)
- Ethyl acetate ($EtOAc$)
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a solution of 4-(bromomethyl)benzyl alcohol (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
- Stir the reaction mixture at room temperature for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure **[4-(Morpholinomethyl)phenyl]methanol**.

Experimental Protocol 2: Reductive Amination of 4-(Hydroxymethyl)benzaldehyde with Morpholine

This two-step, one-pot procedure involves the formation of an iminium ion intermediate from the aldehyde and morpholine, followed by its reduction to the corresponding amine.

Reaction Scheme:**Materials:**

- 4-(Hydroxymethyl)benzaldehyde
- Morpholine
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- 1,2-Dichloroethane (DCE)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 4-(hydroxymethyl)benzaldehyde (1.0 eq) in 1,2-dichloroethane, add morpholine (1.1 eq).
- Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature for 8-12 hours.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield **[4-(Morpholinomethyl)phenyl]methanol**.

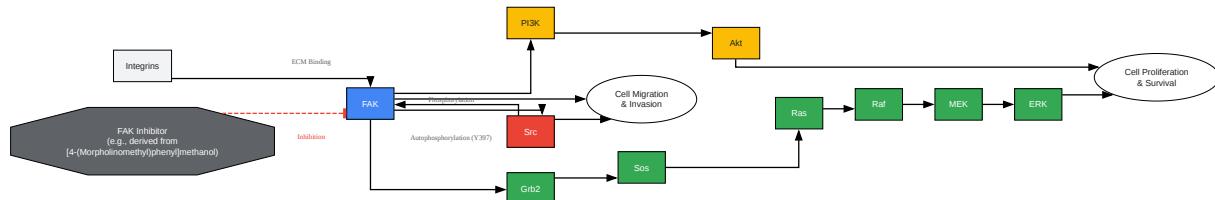
Applications in Drug Discovery: A Building Block for FAK Inhibitors

[4-(Morpholinomethyl)phenyl]methanol has emerged as a crucial building block in the synthesis of potent and selective inhibitors of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it an attractive target for cancer therapy.

The **[4-(Morpholinomethyl)phenyl]methanol** moiety is frequently incorporated into the core scaffolds of FAK inhibitors, such as the 2,4-dianilinopyrimidine series. In these structures, the morpholinomethyl group often serves to enhance solubility and provide key interactions within the ATP-binding pocket of the FAK enzyme. For instance, a derivative incorporating this building block has demonstrated potent anti-FAK activity with an IC_{50} value of 47 nM and has shown significant anti-proliferative effects in cancer cell lines.

FAK Signaling Pathway in Cancer

The following diagram illustrates the central role of FAK in cancer-related signaling pathways, which can be targeted by inhibitors synthesized using **[4-(Morpholinomethyl)phenyl]methanol**.

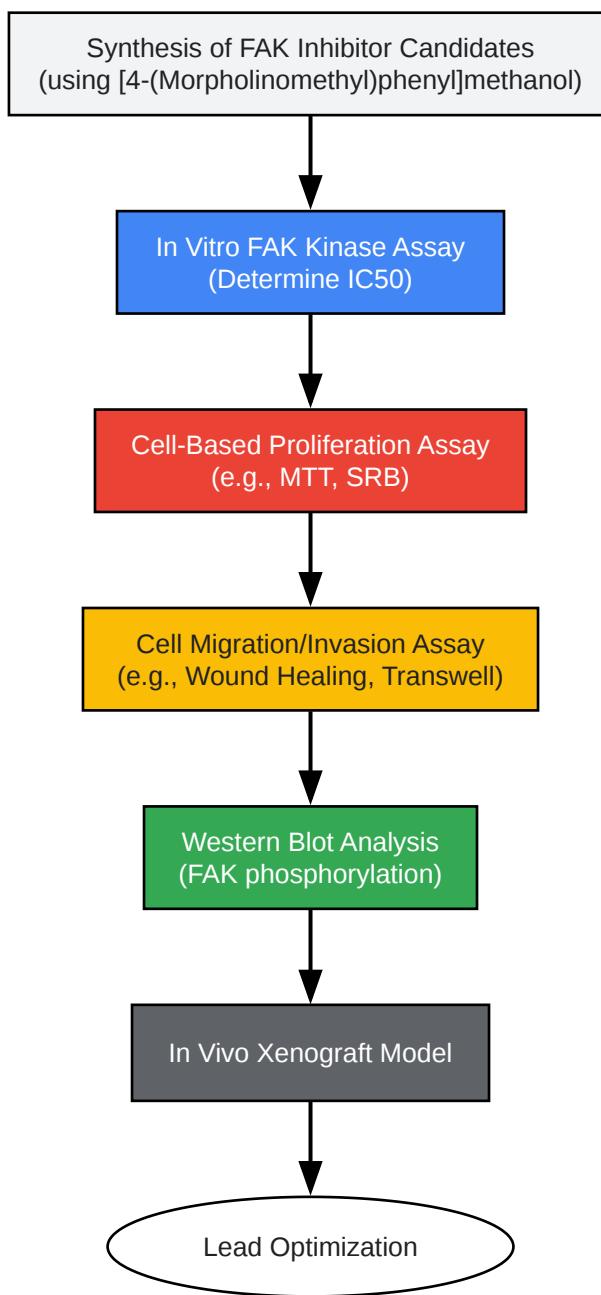


[Click to download full resolution via product page](#)

Caption: FAK signaling pathway in cancer and the point of intervention for inhibitors.

Experimental Workflow for Screening FAK Inhibitors

The following diagram outlines a typical workflow for the screening and evaluation of novel FAK inhibitors synthesized using **[4-(Morpholinomethyl)phenyl]methanol**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the evaluation of FAK inhibitors.

Conclusion

[4-(Morpholinomethyl)phenyl]methanol is a highly valuable and versatile building block in the field of drug discovery. Its straightforward synthesis and the advantageous properties conferred by the morpholine moiety make it an attractive starting material for the creation of

novel therapeutic agents. The successful application of this compound in the development of potent FAK inhibitors highlights its significance in the ongoing search for more effective cancer treatments. This technical guide provides a solid foundation for researchers and drug development professionals to leverage the full potential of **[4-(Morpholinomethyl)phenyl]methanol** in their synthetic and medicinal chemistry endeavors.

- To cite this document: BenchChem. **[4-(Morpholinomethyl)phenyl]methanol: A Versatile Building Block in Modern Drug Discovery]**. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1273741#4-morpholinomethyl-phenyl-methanol-as-a-building-block-in-synthesis\]](https://www.benchchem.com/product/b1273741#4-morpholinomethyl-phenyl-methanol-as-a-building-block-in-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com